molecular formula C16H14N4O3 B177833 Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate CAS No. 173459-80-8

Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate

Cat. No. B177833
CAS RN: 173459-80-8
M. Wt: 310.31 g/mol
InChI Key: GXIYFGDLDAFXEF-UHFFFAOYSA-N
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Description

“Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a type of 1,2,3-triazole hybrid containing amine-ester functionality . These types of compounds are known for their notable therapeutic importance .


Synthesis Analysis

The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method of synthesis is commonly used for preparing peptides and their mimetics and conjugates .


Molecular Structure Analysis

The molecular structure of “Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” can be analyzed using different spectral techniques . The compound has been thoroughly characterized using these techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” can be determined using various techniques. For instance, its appearance is described as a white solid . Other properties such as yield, melting point, and spectral data can also be obtained .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, which are part of the compound structure, have been widely used in drug discovery due to their unique properties. They have been found to be potent antiproliferative agents against various cancer cell lines. For instance, a triazole derivative was found to be highly effective against MV4-11 cells with an IC50 of 2 μM .

Organic Synthesis

N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents frequently used for preparing peptides and their mimetics and conjugates. The compound could potentially be used as an acylating agent due to its benzotriazole component .

Supramolecular Chemistry

The triazole ring can act as a bidentate ligand due to its ability to coordinate with metals. This makes it useful in the field of supramolecular chemistry for creating complex structures .

Future Directions

The future directions for “Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate” could involve further exploration of its therapeutic potential. Given its stability against metabolic degradation and ability to engage in hydrogen bonding, it holds immense potential to significantly advance medicinal chemistry .

properties

IUPAC Name

benzyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-15(20-14-9-5-4-8-13(14)18-19-20)10-17-16(22)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIYFGDLDAFXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate

CAS RN

173459-80-8
Record name 173459-80-8
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